3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex heterocyclic compound. It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antifungal properties .
Preparation Methods
The synthesis of 3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves a multi-step process. One common method is a microwave-assisted four-step synthetic approach. This method includes the following steps :
Formation of the benzoxazine ring: This step involves the reaction of appropriate starting materials under microwave irradiation to form the benzoxazine core.
Substitution reactions: Various substituents are introduced at specific positions on the benzoxazine ring through substitution reactions.
Cyclization: The intermediate compounds undergo cyclization to form the final heterocyclic structure.
Purification: The final product is purified using techniques such as column chromatography.
Chemical Reactions Analysis
3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its antitumor properties, it is being studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including those involved in cell proliferation and apoptosis. It is believed to exert its effects by binding to specific receptors or enzymes, thereby altering their activity .
Comparison with Similar Compounds
3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique compared to other benzoxazine derivatives due to its specific substituents and structural configuration. Similar compounds include:
2-methyl-4H-benzo[d][1,3]oxazin-4-one: Known for its antitumor activity.
7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Exhibits significant biological activities
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H25NO4/c1-4-7-16-11-21(25)28-23-15(2)22-18(10-19(16)23)13-24(14-27-22)12-17-8-5-6-9-20(17)26-3/h5-6,8-11H,4,7,12-14H2,1-3H3 |
InChI Key |
KNXKKZYHQPPYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4OC |
Origin of Product |
United States |
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